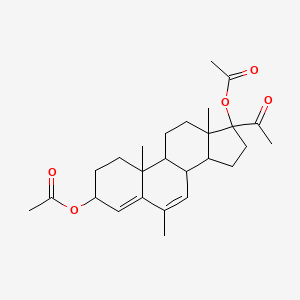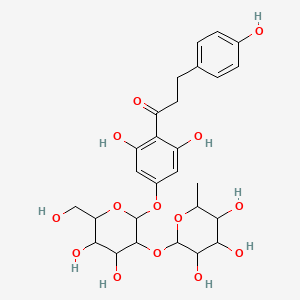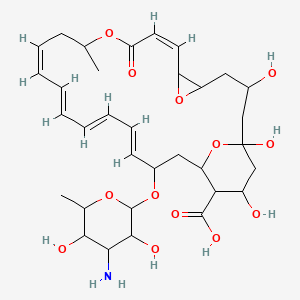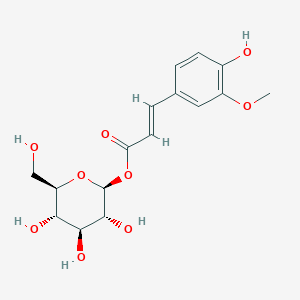
17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its unique molecular structure, which includes an epoxy group and multiple hydroxyl groups, contributing to its potent biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. One common method involves the epoxidation of a suitable steroid intermediate, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
化学反应分析
Types of Reactions: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxy group to a diol, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
科学研究应用
17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex steroid derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Employed in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
作用机制
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammatory and immune responses. This interaction results in the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .
相似化合物的比较
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone: Known for its strong glucocorticoid activity and used in similar therapeutic applications.
Prednisolone: A widely used corticosteroid with a slightly different molecular structure but similar pharmacological effects.
Uniqueness: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is unique due to its specific epoxy group and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its binding affinity to glucocorticoid receptors and its overall therapeutic efficacy .
属性
IUPAC Name |
14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXNHBVYAMODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
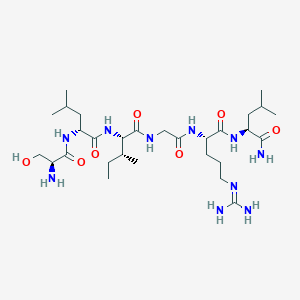
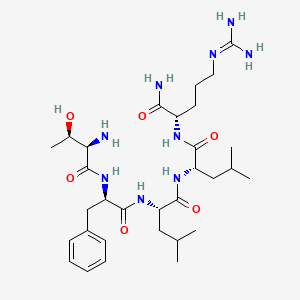
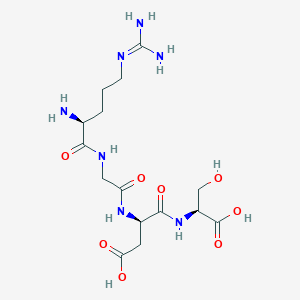
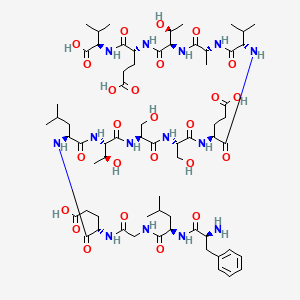
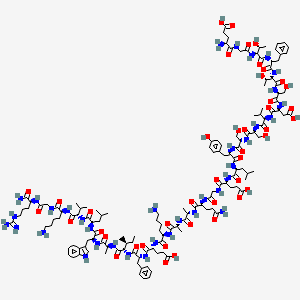
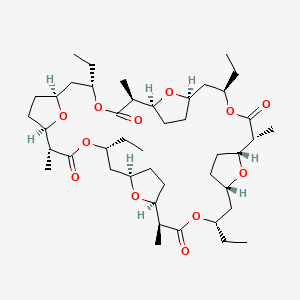
![Methyl 3-[(cyanoacetyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B7886793.png)
![6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B7886801.png)
![Tert-butyl 4-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7886805.png)
![(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine](/img/structure/B7886809.png)
